Product packaging for 2-Amino-6-chloro-7-isopropylpurine(Cat. No.:)

2-Amino-6-chloro-7-isopropylpurine

Cat. No.: B14857729
M. Wt: 211.65 g/mol
InChI Key: SUXXGNUDRJGROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-7-isopropylpurine is a specialty purine derivative designed for advanced chemical and pharmaceutical research. This compound features a unique 7-isopropyl substitution pattern, which distinguishes it from more common purine intermediates and may confer distinct steric and electronic properties for the development of novel molecules. Purines with chloro and amino substituents at the 2 and 6 positions are recognized as valuable scaffolds in medicinal chemistry. The 6-chloro group is a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce a variety of amine-containing side chains . This makes this compound a promising building block for synthesizing targeted libraries of purine-based compounds. Related 2,6-disubstituted purines are established intermediates in the synthesis of antiviral agents such as Famciclovir and Penciclovir . Furthermore, structurally similar chloropurine analogs have been used in biochemical research to study purine metabolism and have demonstrated activity as purine analogs in biological systems . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical space in the development of enzyme inhibitors, receptor ligands, and other bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN5 B14857729 2-Amino-6-chloro-7-isopropylpurine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

6-chloro-7-propan-2-ylpurin-2-amine

InChI

InChI=1S/C8H10ClN5/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3,(H2,10,12,13)

InChI Key

SUXXGNUDRJGROP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C(=NC(=N2)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 6 Chloro 7 Isopropylpurine and Its Analogues

Strategic Approaches to the Purine (B94841) Core Synthesis

The construction of the purine nucleus can be achieved through various strategic pathways, either by building the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) or vice versa.

Synthesis from Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

While the synthesis of purines from acyclic precursors like diaminomaleonitrile (DAMN) and urea derivatives represents a fundamental approach in heterocyclic chemistry, its direct application for the specific synthesis of 2-amino-6-chloropurine (B14584) is not as commonly documented as other methods. This strategy, often involving a series of condensations and cyclizations, is a cornerstone of de novo purine synthesis but can be complex for preparing highly functionalized purines like the target compound.

Synthesis from Imidazole and Pyrimidine Derivatives

A more direct and widely utilized strategy involves the construction of the purine ring from advanced intermediates, such as pyrimidine derivatives. A key method is the synthesis of 2-amino-6-chloropurine via the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine. google.com This process typically employs a reagent that provides the final carbon atom (C8) of the purine ring.

The reaction can be carried out using condensation agents like triethyl orthoformate or diethoxymethyl acetate (B1210297) at elevated temperatures. google.com For instance, heating 2,4,5-triamino-6-chloropyrimidine hydrochloride with triethyl orthoformate allows for the distillation of the ethanol (B145695) byproduct, driving the cyclization to completion. google.com Subsequent treatment with hydrochloric acid can precipitate the product, which can then be neutralized and purified. google.com This route provides a clear and effective pathway to the 2-amino-6-chloropurine core.

Starting MaterialReagentConditionsProductYield
2,4,5-Triamino-6-chloropyrimidine hydrochlorideDiethoxymethyl acetate95°C, 10 hours2-Amino-6-chloropurine hydrochloride64%
2,4,5-Triamino-6-chloropyrimidine hydrochlorideTriethyl orthoformate105°C, overnight2-Amino-6-chloropurine hydrochlorideNot specified

Methodologies for Preparing 2-Amino-6-chloropurine as a Key Intermediate from Guanine (B1146940)

The most common and industrially relevant method for producing 2-amino-6-chloropurine is the direct chlorination of guanine. Due to guanine's low solubility and the potential for side reactions, various improved procedures have been developed. google.com

A prevalent method involves reacting guanine with a chlorinating agent like phosphorus oxychloride (POCl₃). To enhance reactivity and yield, this reaction is often performed in the presence of a phase transfer catalyst (PTC) such as tetraethylammonium (B1195904) chloride or methyltriethylammonium chloride in a solvent like acetonitrile (B52724). google.comgoogle.com The PTC facilitates the reaction between the solid guanine and the liquid chlorinating agent. The reaction may also be promoted by adding a weak base. google.com Yields for this method have been reported in the range of 30% to over 70%. google.comgoogle.comresearchgate.net

Another approach involves the pre-functionalization of guanine to improve its solubility and reactivity. One such method is the acylation of guanine to form 2,9-diacetylguanine. google.com This derivative is then reacted with phosphorus oxychloride and a phase transfer catalyst, followed by hydrolysis to remove the acyl groups, yielding 2-amino-6-chloropurine. google.com A reported synthesis using this method with PEG-2000 as the phase transfer catalyst in 1,2-dichloroethane (B1671644) achieved high yields.

An alternative improvement involves the use of N,N-dimethylformamide (DMF) with phosphorus oxychloride to form a Vilsmeier-type reagent. Guanine is added to this mixture in a solvent like 1,2-dichloromethane. google.com This process proceeds through a 2-dimethylaminomethenimino-6-chloropurine intermediate, which is then hydrolyzed to afford the desired product with reported yields up to 78%. google.com

Guanine DerivativeChlorinating AgentCatalyst/AdditiveSolventYield
GuaninePOCl₃Tetraethylammonium chlorideAcetonitrile42% google.com
GuaninePOCl₃Tetraethylammonium chloride (ultrasound)Acetonitrile30% google.com
2,9-DiacetylguaninePOCl₃Triethylmethylammonium chlorideAcetonitrileNot specified google.com
GuaninePOCl₃ / DMFNone1,2-Dichloromethane78% google.com
GuaninePOCl₃Tetraethylamine chlorideAcetonitrile72.1% researchgate.net

Alternative Synthetic Routes to 2-Amino-6-chloropurine Derivatives

Beyond the direct chlorination of guanine, other synthetic pathways exist. One historical route involves the conversion of guanine into 6-thioguanine (B1684491), which is subsequently converted to 2-amino-6-chloropurine. google.com However, this method is often avoided in pharmaceutical applications due to the known mutagenic properties of the 6-thioguanine intermediate. google.com

Another advanced strategy starts from purine ribonucleosides. For example, 2-amino-6-chloropurine riboside can be converted into its 2',3'-dideoxynucleoside counterpart through a three-step sequence: formation of a trans-bromohydrin acetate, reductive elimination, and finally hydrogenation. fiu.edu This sequence provides the 2-amino-6-chloropurine base as part of a larger nucleoside structure. fiu.edu

Regioselective Functionalization of the Purine Nucleus

Once the 2-amino-6-chloropurine core is synthesized, the final step in producing 2-amino-6-chloro-7-isopropylpurine is the introduction of the isopropyl group at the N7 position of the purine ring.

Alkylation Strategies at Nitrogen Positions (e.g., N7-isopropyl, N9)

The alkylation of purines is complicated by the presence of multiple reactive nitrogen atoms (N1, N3, N7, N9), leading to potential mixtures of regioisomers. For 6-substituted purines like 2-amino-6-chloropurine, alkylation typically occurs at the N7 and N9 positions. ub.edunih.gov Direct alkylation with an alkyl halide under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 isomer usually being the thermodynamically more stable and predominant product. nih.govacs.org

Achieving regioselectivity for the less favored N7 isomer, as required for this compound, necessitates specific strategies. The choice of base, solvent, and reaction conditions can significantly influence the N7/N9 ratio. For instance, microwave-assisted alkylation has been shown to improve yields and, in some cases, selectivity compared to conventional heating. ub.edu While the alkylation of 2-amino-6-chloropurine with methyl iodide or cyclopentyl bromide under microwave irradiation regioselectively yielded the N9-alkylated product, the conditions highlight the fine balance controlling the reaction's outcome. ub.edu

More advanced methods have been developed to favor N7 alkylation. One such strategy involves the use of silylated purine derivatives. Reacting the purine with a silylating agent makes it more soluble and reactive. Subsequent reaction with a tertiary alkyl halide, like tert-butyl bromide, in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), can lead to direct and regioselective N7 alkylation. nih.govacs.org While this has been demonstrated for tert-butyl groups, the principle can be extended to other bulky alkyl groups like isopropyl. The reaction conditions, including solvent and temperature, are critical for maximizing the yield of the kinetic N7 product while minimizing rearrangement to the N9 isomer. nih.govacs.org

Purine SubstrateAlkylating AgentBase/CatalystConditionsMajor Product(s)
6-Chloropurine (B14466)Isopropyl bromide(Bu)₄NOH / MW50°C, 30 minN9-isopropylpurine ub.edu
2-Amino-6-chloropurineMethyl iodide(Bu)₄NOH / MW50°C, 30 minN9-methyl-2-amino-6-chloropurine ub.edu
6-Chloropurinetert-Butyl bromideSnCl₄DCE, RT, 19hN7-(tert-butyl)-6-chloropurine acs.org
6-Chloropurinetert-Butyl bromideSnCl₄ACN, 80°C, 5hN9-(tert-butyl)-6-chloropurine nih.gov

Halogenation and Halogen Exchange Reactions (e.g., chloro to iodo)

The conversion of the 6-chloro substituent in 2-amino-6-chloropurine derivatives to other halogens, particularly iodine, is a crucial step for enhancing their reactivity in subsequent cross-coupling reactions. The Finkelstein reaction, a classic SN2 reaction involving the exchange of one halogen for another, is a principal method for this transformation. wikipedia.org While classic Finkelstein conditions are typically applied to alkyl halides, their application to aryl halides, known as the aromatic Finkelstein reaction, often requires metal catalysis. wikipedia.orgresearchgate.net

For 2-amino-6-chloropurine analogues, the exchange of the chloro group for an iodo group significantly facilitates subsequent carbon-carbon bond-forming reactions. This is because the C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cycles compared to the C-Cl bond. While specific examples for the 7-isopropyl derivative are not extensively documented, the general principle is well-established for related purine systems. For instance, the conversion of aryl chlorides to aryl iodides can be achieved using various catalytic systems, including copper(I) iodide with diamine ligands or nickel-based catalysts. organic-chemistry.orgnih.gov These methods provide a pathway to the more reactive 2-amino-6-iodo-7-isopropylpurine, a valuable intermediate for further diversification.

Table 1: Representative Halogen Exchange Reactions on Purine Scaffolds No specific data for this compound was found. The table below is based on analogous reactions on related purine or aryl halide systems.

Starting MaterialReagents and ConditionsProductYieldReference
Aryl Bromide5 mol % CuI, 10 mol % 1,2- or 1,3-diamine ligand, 2 equiv. NaI, dioxane, 110 °CAryl Iodide~99% conversion organic-chemistry.org
Alkyl Chloride/BromideNaI in acetoneAlkyl IodideVaries wikipedia.org

Amination and Amidation Reactions on the Purine Core

The introduction of amino and amido groups onto the purine scaffold is a common strategy for modulating the biological activity of these compounds. Direct amination at the C6 position of 2-amino-6-chloropurine derivatives can be achieved through nucleophilic aromatic substitution (SNAr) reactions. These reactions typically involve heating the chloropurine with a primary or secondary amine, often in the presence of a base. researchgate.net For instance, the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) has been shown to proceed regioselectively at the C6 position. researchgate.net

Palladium-catalyzed amination, or Buchwald-Hartwig amination, offers a milder and more general alternative for the formation of C-N bonds with aryl halides. nih.gov This methodology has been successfully applied to 6-chloropurine nucleosides, demonstrating its utility in complex molecular settings. nih.gov Although specific examples for this compound are scarce, the principles of these reactions are directly applicable.

Amidation reactions on the purine core can also be achieved through palladium catalysis. The coupling of amides with 2,6-dihalogenopurines has been reported, with the regioselectivity being dependent on the substituents present on the purine ring. nih.gov These reactions provide a direct route to N-acylpurine derivatives.

Table 2: Representative Amination and Amidation Reactions on Purine Scaffolds Specific data for this compound is limited. The table includes examples from closely related systems.

Starting MaterialReagents and ConditionsProduct TypeYieldReference
2,6-DichloropurineMorpholine, N,N-diisopropylethylamine, 80 °C6-Morpholino-2-chloropurineHigh researchgate.net
6-Chloropurine ribonucleosideAryl amine, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100 °C6-Arylaminopurine ribonucleosideGood nih.gov
2,6-DihalogenopurineAmide, Pd(0)/Xantphos2- or 6-AmidopurineSubstituent-dependent nih.gov

Selenylation and Thiolation Strategies for Purine Modification

The introduction of selenium and sulfur atoms into the purine ring system can significantly impact the biological properties of the resulting molecules. Selenopurines and thiopurines are known for their diverse pharmacological activities. The synthesis of these derivatives often involves the reaction of a halopurine with a selenium or sulfur nucleophile. tcichemicals.com

Table 3: General Strategies for Selenylation and Thiolation of 6-Chloropurines Specific data for this compound is not available. The table outlines general approaches.

Reaction TypeTypical ReagentsProduct TypeReference
SelenylationPotassium selenosulfate, Sodium diselenide6-Selenylpurine tcichemicals.com
ThiolationSodium hydrosulfide, Thiourea, Benzyl (B1604629) mercaptan6-Thiopurine redalyc.org

Cross-Coupling Reactions for C2 and C6 Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the purine core.

Suzuki-Miyaura Cross-Coupling Methodologies for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. google.com This reaction is widely used for the synthesis of biaryl and heteroaryl-substituted purines. The reaction of 6-chloropurines with various aryl- and heteroarylboronic acids has been extensively studied. studfile.netresearchgate.net

For 2-amino-6-chloropurine derivatives, the Suzuki-Miyaura coupling provides a direct route to 6-aryl- and 6-heteroaryl-2-aminopurines. studfile.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner. studfile.netresearchgate.net While specific studies on this compound are limited, the established protocols for other 7- and 9-substituted 6-chloropurines are directly applicable. studfile.net

Table 4: Representative Suzuki-Miyaura Coupling Reactions of 6-Chloropurines

Starting MaterialBoronic AcidCatalyst/LigandBaseSolventProductYieldReference
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9-Benzyl-6-phenylpurine95% lookchem.com
9-Benzyl-2,6-dichloropurinePhenylboronic acid (1 equiv.)Pd(PPh₃)₄K₂CO₃Toluene9-Benzyl-2-chloro-6-phenylpurine77% studfile.net
Protected 2-amino-6-chloropurinePhenylboronic acidNot specifiedNot specifiedNot specifiedProtected 2-amino-6-phenylpurineHigh studfile.net

Sonogashira Coupling Reactions for Alkynyl Substituents

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds. researchgate.netwikipedia.org This reaction has been successfully applied to 6-chloropurines to introduce a variety of alkynyl groups at the C6 position. gold-chemistry.org

The resulting 6-alkynylpurines are valuable intermediates that can be further elaborated. The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. researchgate.netwikipedia.org While direct examples with this compound are not prevalent, the general applicability of this reaction to the 6-chloropurine scaffold is well-established. gold-chemistry.org

Table 5: General Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalystsBaseSolventProduct TypeReference
Aryl/Vinyl HalideTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, DIPEA)THF, DMF, etc.Aryl/Vinyl Alkyne researchgate.netwikipedia.org

Palladium-Catalyzed Amidation and Other C-C/C-N Bond Formations

Beyond the Suzuki and Sonogashira reactions, palladium catalysis enables a variety of other C-C and C-N bond-forming reactions on the purine core. As mentioned in section 2.2.3, palladium-catalyzed amidation provides a direct route to N-acylpurines. nih.gov These reactions typically employ a palladium(0) source and a suitable phosphine (B1218219) ligand, such as Xantphos. nih.govnih.gov The regioselectivity of these reactions on dihalogenated purines can often be controlled by the reaction conditions. nih.gov

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Negishi reactions, can also be employed to introduce a wide range of substituents at the C6 position of 2-amino-6-chloropurine derivatives, further highlighting the versatility of this scaffold in the synthesis of complex molecules.

Enzymatic Synthesis and Biocatalytic Transformations of Purine Nucleosides and Analogues

The enzymatic synthesis of nucleoside analogues has emerged as a sustainable and highly efficient alternative to traditional chemical routes. nih.gov Chemical synthesis methods for purine nucleoside analogues often suffer from low selectivity, leading to diminished product yields and the use of toxic reagents, which causes environmental pollution. nih.govnih.gov In contrast, enzymatic methods offer high selectivity and are more environmentally friendly. nih.gov

A predominant method in the enzymatic production of nucleosides and their analogues is one-pot transglycosylation, which utilizes pyrimidine and purine nucleoside phosphorylases (PNPs). nih.gov This biocatalytic process involves the transfer of a sugar moiety between two nucleobases in the presence of inorganic phosphate (B84403). nih.gov Thermostable nucleoside phosphorylases are particularly effective for producing halogenated nucleoside analogues. nih.govnih.gov For instance, dihalogenated purine nucleoside analogues have been successfully synthesized using thermostable pyrimidine and purine nucleoside phosphorylases (PyNP and PNP) with uridine (B1682114) or thymidine (B127349) serving as sugar donors. nih.govnih.gov

The efficiency of these enzymatic reactions can be predicted and optimized. By determining the equilibrium constants from analytical-scale reactions, the ideal maximum product yields can be calculated. nih.govnih.gov For dihalogenated nucleosides, equilibrium constants have been found to be comparable to those of known purine nucleosides. nih.gov To achieve a high product yield (around 90%), a significant excess of the sugar donor is typically required. nih.gov

A series of novel ribo- and deoxyribonucleosides have been synthesized through enzymatic transglycosylation, incorporating a chiral benzoxazine (B1645224) fragment onto a 2-aminopurine (B61359) nucleobase. nih.gov In other research, purine arabinosides featuring chiral amino acid amides at the C6 position were synthesized using a transglycosylation reaction catalyzed by recombinant E. coli nucleoside phosphorylases. mdpi.com Arsenolysis of 2-chloropurine ribosides was employed to shift the reaction equilibrium toward the synthesis of the desired arabinonucleosides. mdpi.com

The table below summarizes key aspects of enzymatic synthesis for various purine nucleoside analogues.

Product TypeEnzyme SystemKey Reaction TypeSugar DonorYieldReference
Dihalogenated Nucleoside AnaloguesThermostable PyNP and PNPTransglycosylationUridine or Thymidine~50% (purified) nih.govnih.gov
2-Aminopurine Nucleosides with BenzoxazineNot SpecifiedTransglycosylationNot SpecifiedNot Specified nih.gov
2-Chloropurine ArabinonucleosidesRecombinant E. coli Nucleoside PhosphorylasesTransglycosylation / ArsenolysisNot SpecifiedNot Specified mdpi.com
Various Purine NucleosidesCo-expressed PNPase and UPase/TPase in E. coliTransglycosylationGuanosine (B1672433), Inosine (B1671953)High nih.gov

Total Synthesis and Stereoselective Approaches for Chiral Analogues of this compound

The total synthesis of 2-amino-6-chloropurine, the core structure of the title compound, has been approached through various chemical routes, each with distinct advantages and challenges. A common method involves the direct chlorination of guanine using phosphorus oxychloride in the presence of a phase transfer catalyst; however, this reaction often results in low yields (30-42%) due to the poor solubility of guanine. google.com An improved one-step method using guanine and phosphorus oxychloride with tetraethylamine chloride in acetonitrile has reported yields as high as 72.1%. researchgate.net

Alternative synthetic strategies start from different precursors. One such route uses 2,4,5-triamino-6-chloropyrimidine, which is cyclized with triethyl orthoformate to yield 2-amino-6-chloropurine. google.com While this process is simple with yields around 60-70%, the synthesis of the starting triaminopyrimidine is complex, hindering its industrial application. google.com A more recent approach utilizes 4-chloro-5,6-dinitropyrimidine-2-amine as an intermediate, which is then cyclized to form the final product with a reported yield of 70.2% and high purity. google.com

The table below compares different total synthesis routes for 2-amino-6-chloropurine.

Starting MaterialKey ReagentsReported YieldPurityReference
GuaninePhosphorus oxychloride, Phase transfer catalyst30-42%Not Specified google.com
GuaninePhosphorus oxychloride, Tetraethylamine chloride72.1%>98% (HPLC) researchgate.net
2,4,5-Triamino-6-chloropyrimidineTriethyl orthoformate60-70%Not Specified google.com
4-Chloro-5,6-dinitropyrimidine-2-amineTriethyl orthoformate, SnCl₂, AlCl₃70.2%97.6% (HPLC) google.com
Ethyl cyanoacetate, Chloroformamidine (B3279071) HClFormic acid91.95%99.76% google.com

For chiral analogues of this compound, stereoselective synthesis is critical. A molecule is chiral if it is non-superimposable on its mirror image, a property often arising from a stereocenter, such as a tetrahedral carbon with four different substituents. ethz.ch Stereoselective synthesis aims to produce a single desired stereoisomer. youtube.com Key strategies in asymmetric synthesis include the use of a "chiral pool" (enantioenriched starting materials like amino acids), chiral auxiliaries (removable chiral groups that direct the stereochemistry of a reaction), and enantioselective synthesis, where a chiral reagent or catalyst creates the desired stereocenter. ethz.ch

In the context of purine analogues, stereoselectivity can be introduced by attaching chiral moieties to the purine ring. For example, the synthesis of purine arabinosides has been achieved with chiral amino acid amides at the C6 position. mdpi.com This approach combines the purine core with a well-defined chiral center derived from a natural amino acid, leading to the formation of a specific diastereomer. The properties of oligonucleotides containing P-chiral internucleotidic phosphates are significantly affected by the absolute configuration of the chiral phosphorus atoms, underscoring the importance of stereocontrolled synthesis for creating functionally distinct analogues. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Chloro 7 Isopropylpurine Derivatives

Nucleophilic Aromatic Substitution Reactions on the Halogenated Purine (B94841) Core

The 6-chloro substituent on the purine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the chemical modification of 2-amino-6-chloro-7-isopropylpurine, allowing for the introduction of a wide array of functional groups at the C6 position. The purine ring, being an electron-deficient heteroaromatic system, facilitates the attack of nucleophiles.

The general mechanism for SNAr at the C6 position involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. youtube.comyoutube.comyoutube.com The rate and success of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the chloro group, leading to the synthesis of diverse 6-substituted purine derivatives.

Research on related 6-halopurine systems has provided insights into the reactivity trends. While for many aromatic systems the order of reactivity for SNAr is F > Cl > Br > I, for 6-halopurines, the trend can be different depending on the reaction conditions and the nucleophile. byu.edu For instance, some studies have shown 6-bromopurines and 6-iodopurines to be more reactive than their 6-chloro counterparts in reactions with certain weak nucleophiles. byu.edu

Table 1: General Reactivity of Halopurines in SNAr Reactions
Halogen at C6General Reactivity Trend (with strong nucleophiles)Observed Reactivity with Weak NucleophilesReference
FluoroHighest- byu.edu
ChloroHighLess reactive than Bromo/Iodo byu.edu
BromoModerateMore reactive than Chloro byu.edu
IodoLowestMore reactive than Chloro byu.edu

Diazotization Reactions and Subsequent Transformations for this compound Analogues

The 2-amino group of this compound offers another avenue for chemical modification through diazotization reactions. This process involves treating the amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt intermediate. This intermediate is typically unstable and can undergo subsequent transformations to introduce a variety of other functional groups at the C2 position. rsc.orgresearchgate.net

For example, the diazonium group can be replaced by a hydroxyl group upon treatment with water, or by a halogen using the Sandmeyer reaction (e.g., with CuCl, CuBr). This allows for the synthesis of 2-hydroxy-, 2-chloro-, or 2-bromo-6-chloro-7-isopropylpurine derivatives, further expanding the chemical space accessible from the parent compound. These transformations are crucial for structure-activity relationship studies in medicinal chemistry. nih.gov

Reaction Kinetics and Selectivity Profiles in the Synthesis of Purine Derivatives

The kinetics and selectivity of reactions involving this compound are of significant interest for optimizing synthetic routes and understanding reaction mechanisms. In the context of SNAr at the C6 position, the reaction rate is dependent on the concentration of both the purine substrate and the nucleophile, indicating a bimolecular process.

Studies on the kinetics of SNAr reactions with 6-halopurine nucleosides have shown that the nature of the leaving group, the strength of the nucleophile, and the polarity of the solvent all play critical roles in determining the reaction rate. byu.edu For instance, the use of a more polar aprotic solvent can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.

Regioselectivity is also a key consideration, particularly when multiple reactive sites are present. In the case of this compound, the C6 position is generally more susceptible to nucleophilic attack than other positions on the purine ring due to the presence of the good leaving group (chloro) and the electron-withdrawing nature of the purine core. The N7-isopropyl group can also influence the selectivity by sterically hindering access to the N7 position and potentially modulating the electronic properties of the imidazole (B134444) portion of the purine ring.

Studies on the Tautomerism and Aromaticity of Purine Systems

Purine and its derivatives can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. researchgate.netias.ac.in The most common tautomers for purine itself are the N7-H and N9-H forms. nih.gov For substituted purines like this compound, the presence of the amino group introduces the possibility of amino-imino tautomerism.

The relative stability of these tautomers is influenced by several factors, including the nature and position of substituents, solvent polarity, and pH. nih.gov Computational studies have shown that the aromaticity of the purine system, often quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA), is dependent on the tautomeric form. nih.govnih.gov The N7-H and N9-H tautomers of purine are generally considered to be aromatic, with two 6π-electron systems in the pyrimidine (B1678525) and imidazole rings. nih.govstackexchange.com

The N7-isopropyl group in this compound "locks" the tautomeric form of the imidazole ring, preventing N7-H/N9-H tautomerism that would be possible in an N-unsubstituted purine. However, amino-imino tautomerism involving the exocyclic amino group at C2 and the ring nitrogen at N1 or N3 is still possible. The equilibrium between these forms can have a profound impact on the molecule's hydrogen bonding capabilities and its interactions with biological targets. The chloro group at C6, being electron-withdrawing, can also influence the electron distribution and aromaticity of the purine core.

Table 2: Potential Tautomeric Forms of the 2-Aminopurine (B61359) Moiety
Tautomeric FormDescription
AminoThe exocyclic group at C2 is an amino (-NH2) group.
Imino (N1-H)The exocyclic group is an imino (=NH) group, with the proton at the N1 position of the purine ring.
Imino (N3-H)The exocyclic group is an imino (=NH) group, with the proton at the N3 position of the purine ring.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Chloro 7 Isopropylpurine and Its Analogues

The definitive structural elucidation of 2-Amino-6-chloro-7-isopropylpurine and its related analogues relies on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence for the molecular framework, substituent positioning, and three-dimensional architecture, which are critical for understanding its chemical properties and potential applications.

Computational Chemistry and Molecular Modeling of 2 Amino 6 Chloro 7 Isopropylpurine Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of purine (B94841) derivatives. These methods can accurately model the distribution of electrons within a molecule, which governs its chemical behavior.

Detailed studies on the closely related compound 2-amino-6-chloropurine (B14584) have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate its structure, vibrational frequencies, and electronic properties. nih.gov Such calculations allow for the determination of key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net For 2-amino-6-chloropurine, the HOMO and LUMO energies were calculated, providing insights into its stability and potential for chemical reactions. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Purine Derivatives (Illustrative) This table presents representative data for purine derivatives based on DFT calculations to illustrate the types of parameters generated.

ParameterDescriptionIllustrative Value RangeReference
EHOMO Energy of the Highest Occupied Molecular Orbital-7.400 to -4.392 eV researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-5.341 to -0.889 eV researchgate.net
Energy Gap (ΔE) Difference between ELUMO and EHOMO~4.64 eV researchgate.net
Dipole Moment (µ) Measure of molecular polarityVaries with substitution researchgate.net
Electrophilicity (ω) Measure of a molecule's ability to accept electronsVaries with substitution researchgate.net

Molecular Dynamics Simulations for Understanding Purine-Biomolecule Interactions at an Atomic Level

Molecular Dynamics (MD) simulations offer a powerful method for observing the dynamic behavior of molecules over time, providing an atomic-level understanding of how purine derivatives interact with biomolecular targets such as proteins and nucleic acids. nih.gov While quantum calculations provide a static picture of electronic properties, MD simulations model the physical movements and interactions of atoms, shedding light on binding mechanisms, conformational changes, and the stability of ligand-receptor complexes. nih.gov

In the context of purinergic receptors, which are common targets for purine analogs, MD simulations have been instrumental. nih.govchemdiv.com These simulations can, for instance, track the conformational changes in a G-protein coupled receptor (GPCR) upon the binding of a purine ligand. Researchers can analyze the trajectory of the ligand in the binding pocket, identify key hydrogen bonds and hydrophobic interactions, and calculate the free energy of binding. nih.gov

For example, MD simulations have been used to rationalize the interactions between novel antagonists and adenosine (B11128) receptors (ARs). nih.gov By simulating the behavior of the ligand-receptor complex, scientists can understand why certain substitutions on the purine ring lead to higher affinity or selectivity for a specific receptor subtype. This detailed understanding of the dynamic interactions is crucial for optimizing lead compounds in drug discovery. nih.gov

In Silico Screening and Library Design Strategies, including ADME and PASS Analyses for Guiding Synthetic Efforts

In silico screening and library design are crucial computational strategies for identifying promising new purine derivatives from vast virtual collections of compounds. chemdiv.comresearchgate.net These approaches save significant time and resources compared to traditional high-throughput screening of physical compounds. Virtual screening can involve docking large libraries of purine analogs into the binding site of a target protein to identify potential hits based on their predicted binding affinity and fit. researchgate.net

The design of focused chemical libraries, such as ChemDiv's Purine-Based Nucleoside Library containing 1,300 compounds, is a key strategy in modern drug discovery. chemdiv.com These libraries are built around the purine scaffold, which is known to interact with a wide range of biological targets. chemdiv.comresearchgate.net

An essential part of the in silico workflow is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Tools like QikProp can be used to predict pharmaceutically relevant properties such as solubility, cell permeability (e.g., for Caco-2 cells), and potential for binding to human serum albumin. researchgate.net These predictions help to filter out compounds that are likely to have poor pharmacokinetic profiles, allowing synthetic chemists to focus on molecules with a higher chance of success. Furthermore, Prediction of Activity Spectra for Substances (PASS) analysis can be used to predict the likely biological activities of a compound based on its structure, helping to identify potential therapeutic applications or off-target effects.

Structure-Property Relationship (SPR) Modeling, focusing on aspects like aromaticity and tautomeric stability

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the structural features of a molecule with its physical, chemical, or biological properties. For purine derivatives, these models are vital for understanding how changes in substitution patterns affect their activity and characteristics. nih.gov

A key aspect for N-substituted purines like 2-amino-6-chloro-7-isopropylpurine is the issue of tautomerism and isomerism. Purines can be alkylated at different nitrogen atoms, most commonly N7 and N9. The relative stability of these isomers is influenced by the substituents on the purine ring and can be predicted using quantum chemical calculations. nih.gov Studies on the alkylation of 6-chloropurine (B14466) have shown that reaction conditions can be controlled to selectively produce either the N7 or the thermodynamically more stable N9 isomer. nih.gov Understanding the stability and properties of each isomer is crucial, as they can exhibit different biological activities.

3D-QSAR models, which consider the three-dimensional arrangement of atoms, have been successfully applied to series of 2,6,9-trisubstituted purine derivatives to explain their cytotoxic effects on cancer cell lines. nih.gov These models have revealed that steric properties often play a more significant role than electronic properties. For instance, analysis might show that bulky substituents at one position are unfavorable for activity, while an arylpiperazinyl system at another position is beneficial. nih.gov Such insights provide a clear roadmap for designing more potent compounds.

Ligand-Protein Docking and Binding Mode Analysis for Hypothesized Targets

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is central to structure-based drug design and is widely used to study purine derivatives. scilit.com Docking algorithms place the ligand into the binding site of a receptor and score the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. researchgate.net

In silico docking studies on purine analogs have identified potential targets and rationalized observed biological activity. For example, 9-alkyl-2,6-dichloropurine derivatives, which are structurally related to this compound, were docked against hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme crucial for purine salvage pathways in malaria parasites. researchgate.netscilit.com The results revealed favorable binding interactions and provided binding energy estimates for the different analogs. scilit.com

The analysis of the binding mode provides detailed information about the specific amino acid residues involved in the interaction. For instance, a docking study might show that the amino group at the C2 position of the purine ring forms a critical hydrogen bond with a specific residue in the active site, while the chlorine atom at C6 is involved in a halogen bond. This level of detail is invaluable for explaining structure-activity relationships and for designing new derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Illustrative Docking Results for Purine Analogs against a Hypothesized Target (e.g., pfHGPRT) This table is based on reported findings for related purine derivatives to demonstrate the output of docking studies.

CompoundBinding Energy (kcal/mol)RMSD (Å)Key Interacting Residues (Hypothetical)Reference
2,6-dichloro-9-(propan-2-yl)-9H-purine-5.11.198Tyr102, Lys176 scilit.com
9-Butyl-2,6-dichloro-9H-purine-5.31.238Tyr102, Val187 scilit.com
2,6-dichloro-9-(2-methylbutyl)-9H-purine-5.51.354Tyr102, Ile135 scilit.com
2,6-dichloro-9-pentyl-9H-purine-5.61.554Tyr102, Ile135 scilit.com

Academic Research on Molecular and Biochemical Interactions of 2 Amino 6 Chloro 7 Isopropylpurine Analogues

Investigations of Nucleic Acid Interactions

The structural similarity of purine (B94841) analogues to endogenous purine bases allows them to interact with nucleic acids, providing a means to study their structure, conformation, and dynamics. These investigations are crucial for understanding the forces that govern nucleic acid stability and for the development of novel molecular probes.

The incorporation of purine analogues into DNA and RNA duplexes can influence their thermal stability. The melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid has dissociated into single strands, is a key parameter used to assess this stability. Studies on threose nucleic acid (TNA), a non-natural DNA analog, have shown that the purine content significantly impacts the thermostability of TNA:DNA duplexes. researchgate.net Generally, a higher purine content in the TNA strand leads to a more stable duplex. researchgate.net For instance, TNA:DNA duplexes with high purine content exhibit greater stability than their corresponding DNA:DNA or RNA:DNA counterparts. researchgate.net Conversely, low purine content in the TNA strand tends to destabilize the duplex. researchgate.net

The stability of nucleic acid duplexes is a complex interplay of hydrogen bonding between base pairs and stacking interactions between adjacent bases. The introduction of a synthetic analogue can alter these interactions. For example, 2-aminopurine (B61359) (2AP), an isomer of adenine (B156593), forms a less stable base pair with thymine (B56734) compared to the natural adenine-thymine pair. dntb.gov.ua The specific substitutions on the purine ring of an analogue will determine the nature and extent of its impact on duplex stability.

Purine analogues can induce conformational changes in nucleic acids. The conformation of a TNA:DNA duplex is highly dependent on its purine content. researchgate.net Duplexes with a high percentage of purines in the TNA strand tend to adopt an A-form helical structure, which is characteristic of RNA and TNA homoduplexes. researchgate.net In contrast, duplexes with low TNA purine content are more inclined to adopt a B-form conformation, the canonical form of DNA. researchgate.net

The fluorescent properties of analogues like 2-aminopurine are exquisitely sensitive to their local environment, making them excellent probes for detecting conformational changes. cambridge.orgnih.gov For example, the fluorescence of 2AP is significantly quenched when it is stacked within a DNA duplex, and any conformational change that alters this stacking, such as base flipping induced by an enzyme, can lead to a detectable change in fluorescence. dntb.gov.uanih.gov This property allows for the real-time monitoring of DNA and RNA structural dynamics.

Purine derivatives, particularly 2-aminopurine (2AP), are widely used as fluorescent probes to study the structure and dynamics of nucleic acids and their interactions with other molecules. dntb.gov.uacambridge.orgnih.gov Unlike natural DNA and RNA bases, which are essentially non-fluorescent, 2AP exhibits significant fluorescence that is highly sensitive to its molecular environment. cambridge.orgnih.gov This sensitivity stems from the fact that its fluorescence is quenched by stacking interactions with neighboring bases. cambridge.orgnih.gov

The mechanism of this quenching is the basis for its utility as a probe. cambridge.org Any event that disrupts the stacking, such as local melting of the duplex, DNA bending, or the binding of a protein that flips a base out of the helix, will result in an increase in 2AP fluorescence intensity. dntb.gov.uanih.gov This has been used to study a wide range of phenomena, including:

Local conformational fluctuations in DNA. dntb.gov.ua

The binding of proteins to DNA and the conformational changes that ensue. nih.gov

The mechanism of DNA repair enzymes that involve base flipping. dntb.gov.ua

The folding of RNA molecules. cambridge.org

The significant difference in fluorescent properties between 2-aminopurine and its natural isomer, adenine (6-aminopurine), is striking. Despite only a change in the position of the exocyclic amino group, 2AP is about a thousand times more fluorescent than adenine. cambridge.org This makes it an invaluable tool for studying nucleic acid systems where the introduction of a bulky, non-native fluorophore would be too disruptive.

Enzyme Interaction and Modulation Studies

Purine analogues are extensively used to study the active sites and regulatory mechanisms of various enzymes, particularly those involved in purine metabolism and cellular signaling pathways. Their ability to mimic endogenous ligands allows them to act as inhibitors or modulators, providing valuable information on enzyme function.

A significant area of research has focused on the interaction of purine analogues with protein kinases, a large family of enzymes that play critical roles in cell signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs): Several 2,6,9-trisubstituted purines have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. nih.gov Compounds like olomoucine (B1683950) and roscovitine (B1683857) have been instrumental in dissecting the roles of different CDKs in cell cycle progression. nih.govnih.govcapes.gov.br These compounds typically act as competitive inhibitors of ATP, the phosphate (B84403) donor in the kinase reaction. nih.gov

Studies on olomoucine, roscovitine, and purvalanol have shown that they are powerful inducers of apoptosis (programmed cell death) in certain cell types. nih.gov While they are potent inhibitors of CDKs 1, 2, and 5, research suggests that their apoptotic effects may also be linked to the inhibition of transcriptional CDKs, such as CDK7 and CDK9. nih.gov The inhibitory activity of these purine analogues is highly dependent on the specific substitutions at the C2, C6, and N9 positions of the purine ring. nih.gov

Below is a table summarizing the inhibitory concentrations (IC50) of olomoucine and roscovitine against various kinases.

KinaseOlomoucine IC50 (µM)Roscovitine IC50 (µM)
CDK1/cyclin B70.65
CDK2/cyclin A70.7
CDK2/cyclin E70.7
CDK5/p3530.2
ERK1/MAP-kinase2514
Data sourced from multiple studies.

CK2 and p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. nih.gov Inhibition of p38 MAPK can reduce the production of inflammatory cytokines. nih.gov While specific studies on 2-amino-6-chloro-7-isopropylpurine analogues are limited, the broader class of purine analogues has been explored for kinase inhibition. The development of selective p38α MAPK inhibitors demonstrates the potential to target specific nodes in inflammatory signaling pathways. nih.gov

Casein kinase 2 (CK2) is another ubiquitous serine/threonine kinase involved in a wide array of cellular processes. The development of inhibitors for CK2 is an active area of research, and purine-based scaffolds represent a potential class of compounds for this purpose.

Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov The modulation of ADA activity is of significant therapeutic interest.

Certain purine analogues can act as inhibitors of ADA. For instance, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a known inhibitor of ADA. nih.gov The inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects. nih.gov

Interestingly, some modified purine nucleosides exhibit resistance to deamination by ADA. A study on 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position found that these compounds were resistant to E. coli adenosine deaminase. mdpi.com Furthermore, the presence of a chlorine atom at the C2 position of the purine ring can prevent the nucleoside from binding to the active site of ADA. mdpi.com This resistance to enzymatic degradation is a key consideration in the design of purine-based therapeutic agents.

Inhibition and Mechanism of Action Studies on Cyclooxygenase (COX) Enzymes

Currently, there is a lack of specific research literature detailing the direct inhibitory effects of this compound or its close analogues on cyclooxygenase (COX) enzymes. However, the broader class of purine analogues has been investigated for anti-inflammatory properties, which are often mediated through COX inhibition.

COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. nih.gov The active site of COX enzymes presents a target for various inhibitor molecules. For instance, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated their potential to inhibit both COX-1 and COX-2. nih.gov Molecular docking studies of these compounds revealed that interactions with key amino acid residues, such as Arg120 and Tyr355, are crucial for their inhibitory activity. mdpi.com

While direct evidence is absent for this compound, the structural features of purine analogues suggest a potential for interaction with the COX active site. The nature and position of substituents on the purine ring would be critical in determining the affinity and selectivity of such interactions. For example, the presence of a chlorine atom at the C6 position and an isopropyl group at the N7 position in this compound would influence its electronic and steric properties, which in turn would dictate its ability to fit within the COX active site and interact with key residues. Further research, including in vitro enzyme assays and molecular modeling, is necessary to elucidate the specific interactions, if any, between this compound and COX enzymes.

Interaction with Matrix Metalloproteinases (MMPs)

There is currently no specific research available on the direct interaction of this compound with matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.

Research into inhibitors of MMPs has explored various chemical scaffolds. For instance, studies on (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids have identified compounds with inhibitory activity against several MMP isoforms, including MMP-2, -8, -9, and -13. nih.gov The structure-activity relationship of these compounds highlighted the importance of substituents on the benzothiazole (B30560) ring for their potency and selectivity. nih.gov

Research into Other Enzyme System Interactions and Catalytic Pathways

Research has shown that analogues of 2-amino-6-chloropurine (B14584) interact with various other enzyme systems. One notable area of investigation is their interaction with purine nucleoside phosphorylases (PNPs). A study on 2,6-substituted purines revealed their potential as inhibitors of Helicobacter pylori PNP. tandfonline.com In this study, 6-benzylthio-2-chloropurine demonstrated the most potent inhibition. tandfonline.com

The introduction of a halogen at the C2 position of purine nucleosides has been shown to confer resistance to adenosine deaminase (ADA), an enzyme that can otherwise lead to metabolic degradation. nih.gov For example, 2-chloro-substituted arabinonucleosides have demonstrated resistance to deamination by E. coli ADA. mdpi.com This resistance to enzymatic degradation can enhance the biological activity of these compounds. nih.gov

Furthermore, 2-amino-6-chloropurine itself is a versatile intermediate used in the enzymatic synthesis of other biologically active molecules, such as 2'-deoxyguanosine. sigmaaldrich.com Its ribonucleoside can be synthesized enzymatically, highlighting its role as a substrate for certain enzymes. researchgate.net

Table 1: Interaction of 2,6-Substituted Purines with H. pylori Purine Nucleoside Phosphorylase (PNP)

CompoundInhibition Constant (Ki) in µMInhibition Model
2,6-diCl-Pu22.2 ± 1.4Non-competitive
6-BnS-Pu7.9 ± 0.4Non-competitive
Data sourced from a study on H. pylori PNP inhibition. tandfonline.com

Receptor Binding and Modulation Studies (e.g., Adenosine Receptors, 5-HT2A Receptor Ligand Research)

Studies on 6-substituted purine derivatives have shown their potential as modulators of adenosine receptors. For instance, the synthesis of 2-alkyl-substituted-N6-methyladenine derivatives has been explored for their potential as adenosine receptor ligands.

Regarding the 5-HT2A receptor, a target for various psychoactive compounds, there is no direct evidence of binding by this compound. However, the diverse range of ligands that interact with this receptor suggests that novel scaffolds could be developed. Research into the structure-activity relationships of 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists demonstrates the potential for discovering new classes of ligands. nih.gov The development of dual 5-HT5A/5-HT7 receptor ligands from cyclic guanidines further illustrates the adaptability of receptor binding sites to various chemical structures. researchgate.net

The substitution pattern on the purine ring of this compound, particularly the N7-isopropyl group, could influence its conformational flexibility and potential to interact with the binding pockets of these receptors. The development of N7-regioselective alkylation methods for 6-substituted purines opens up avenues for synthesizing and evaluating a wider range of N7-substituted analogues for their receptor binding profiles. nih.govacs.org

Elucidation of Molecular Mechanisms of Action for Purine Analogues

The molecular mechanisms of action for purine analogues are diverse and depend on their specific chemical structures and the biological targets they interact with. These mechanisms often involve interference with fundamental cellular processes.

One key mechanism is the inhibition of enzymes involved in nucleic acid synthesis. For example, some purine analogues can act as inhibitors of enzymes like purine nucleoside phosphorylase, as seen with 2,6-substituted purines and H. pylori PNP. tandfonline.com By blocking such enzymes, these analogues can disrupt the purine salvage pathway, which is crucial for the survival of certain pathogens.

Another important mechanism is the modulation of receptor signaling. Purine analogues can act as agonists or antagonists at receptors like adenosine receptors, thereby influencing a wide range of physiological processes. The specific substitutions on the purine ring are critical in determining the receptor subtype selectivity and the nature of the response (agonistic or antagonistic).

Furthermore, some purine analogues, after intracellular conversion to their nucleotide forms, can be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. This mechanism is particularly relevant for the antiviral and anticancer activities of many nucleoside analogues. nih.gov The introduction of modifications, such as a 6-chloropurine (B14466) moiety, has been shown to be important for the antiviral activity of certain nucleoside analogues. nih.gov

The N7-alkylation of purines, as in this compound, can significantly impact their biological activity. While N9-substituted purines are more common in nature and as therapeutic agents, N7-substituted analogues have also demonstrated interesting biological properties, including cytotoxic and antiviral activities. nih.gov The stability and reactivity of the N7-substituent are key factors in their mechanism of action. nih.govacs.org

Application of 2 Amino 6 Chloro 7 Isopropylpurine Scaffolds in Chemical Probe Design and Drug Discovery Research

Design and Synthesis of Chemical Probes for Investigating Cellular Processes and Pathways

The synthesis of chemical probes based on the 2-amino-6-chloro-7-isopropylpurine scaffold begins with the parent compound, 2-amino-6-chloropurine (B14584), which is commercially available or can be synthesized from guanine (B1146940). researchgate.net A common synthetic route involves the direct chlorination of guanine using an agent like phosphorus oxychloride in the presence of a phase transfer catalyst. researchgate.netgoogle.com

The crucial step for this specific scaffold is the regioselective alkylation to install the isopropyl group at the N7 position of the purine (B94841) ring. The alkylation of purine rings can yield a mixture of N7 and N9 isomers, and controlling this selectivity is a key challenge in the synthesis. Subsequent modifications, primarily at the C6 position, are used to introduce functionalities that can act as reporters (e.g., fluorophores) or reactive groups for target identification. For instance, the C6-chloro group can be substituted with amines, thiols, or other linkers to attach biotin (B1667282) or fluorescent tags, creating probes for use in biochemical assays, pull-down experiments, and cellular imaging to investigate biological pathways. redalyc.org

Development of Purine Analogues as Lead Compounds for Target Validation and Mechanistic Elucidation

The 2-amino-6-chloropurine framework is a foundational starting point for generating lead compounds. google.com Derivatives of this scaffold have been explored for various therapeutic applications, including antiviral and anticancer agents. chemimpex.com The development of analogues from this scaffold allows for systematic exploration of a biological target. For instance, by synthesizing a series of derivatives with varied substituents at the C6 position, researchers can validate whether a specific target, such as a protein kinase, is responsible for a cellular effect.

A prominent example in the broader class of substituted purines is Roscovitine (B1683857), (2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl] amino}-1-butanol, an inhibitor of cyclin-dependent kinases (CDKs). nih.gov Although Roscovitine is an N9-isopropyl isomer, the principles of its development are relevant. It was developed as a lead compound to validate the role of CDKs in cell cycle progression and apoptosis. nih.gov By inhibiting specific CDKs, Roscovitine helped elucidate the complex mechanisms of cell cycle control and demonstrated that targeting these kinases could be a viable anticancer strategy. nih.govacs.org Analogues based on the this compound scaffold could similarly be developed to probe the function of other ATP-dependent enzymes and validate them as therapeutic targets.

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies for Biological Relevance

Structure-activity relationship (SAR) studies are critical for optimizing a lead compound into a potent and selective drug candidate. For purine scaffolds, SAR studies typically explore modifications at the C2, C6, N7, and N9 positions. While specific SAR data for the this compound scaffold is not extensively published, extensive research on related isomers, such as the Roscovitine series, provides valuable insights.

In the case of CDK inhibitors like Roscovitine, SAR studies have revealed several key principles:

C2 Substituent: The nature of the amino alcohol side chain at the C2 position is crucial for potency and selectivity.

C6 Substituent: The substituent at the C6 position significantly influences binding affinity. Small, hydrophobic groups are often preferred.

N9 Substituent: The isopropyl group at the N9 position of Roscovitine fits into a specific hydrophobic pocket in the ATP-binding site of CDKs. nih.gov

The isomeric position of the alkyl group (N7 vs. N9) can have a profound impact on biological activity. For example, the purine isomer finisterine, which differs from a related compound merely by the position of a nitrogen atom, exhibits a nearly 10-fold greater affinity for CDK5 and CDK9, highlighting that subtle changes in the purine core can dramatically alter binding. acs.orgnih.gov This suggests that the N7-isopropyl scaffold of this compound would direct its derivatives towards different target profiles or binding modes compared to the N9-isomers.

Table 1: Illustrative SAR of Roscovitine (an N9-isopropylpurine) as a CDK Inhibitor This table is based on data for the related compound Roscovitine to illustrate SAR principles.

Position ModifiedModificationEffect on CDK InhibitionReference
C2 Varied amino alcohol chainsGreatly affects potency and selectivity nih.gov
C6 Substituted benzyl (B1604629) groupsModulates binding affinity within the ATP pocket nih.gov
Purine Core Isomeric rearrangementCan enhance affinity by up to 10-fold for certain CDKs acs.org

Exploration of Novel Therapeutic Targets Based on the Purine Scaffold

The purine scaffold is a versatile template for discovering inhibitors for a wide range of protein families beyond CDKs. nih.gov The ability of purine analogues to mimic ATP allows them to target numerous kinases and other ATP-dependent enzymes. Research has shown that purine derivatives can inhibit targets involved in cancer, inflammation, and neurodegenerative diseases. nih.govnih.gov

Examples of targets inhibited by various purine-based compounds include:

Heat Shock Protein 90 (Hsp90): Purine-scaffold inhibitors have been developed to target Hsp90, a chaperone protein crucial for the stability of many oncoproteins. nih.gov

Bcr-Abl Kinase: In chronic myeloid leukemia (CML), certain purine derivatives have shown potent activity against the Bcr-Abl oncoprotein, including mutants resistant to existing therapies like imatinib. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): This kinase is implicated in several diseases, including Alzheimer's disease and bipolar disorder, and has been a target for purine-based inhibitors.

Antifungal Targets: Some 6-substituted purine derivatives have demonstrated promising activity against fungal strains like Aspergillus niger and Candida tropicalis. redalyc.org

The this compound scaffold provides a unique chemical starting point to explore these and other novel therapeutic targets. Its specific substitution pattern may confer selectivity for paralogs within a protein family (e.g., different kinase isoforms) or enable the targeting of entirely new classes of enzymes.

Table 2: Selected Therapeutic Targets for Purine-Based Inhibitors

Target ClassSpecific Target ExampleAssociated Disease AreaReference
Cyclin-Dependent KinasesCDK2, CDK5, CDK9Cancer, Neurodegeneration, Polycystic Kidney Disease nih.gov
Chaperone ProteinsHsp90Cancer nih.gov
Tyrosine KinasesBcr-AblChronic Myeloid Leukemia nih.gov
Fungal EnzymesVariousFungal Infections redalyc.org

Integration of this compound Derivatives into Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery that involves the systematic synthesis of a large number of diverse compounds in a "library." nih.gov These libraries are then screened against biological targets to identify hits. The purine scaffold is well-suited for combinatorial approaches due to the presence of multiple, easily modifiable positions.

The this compound scaffold can be effectively integrated into a diversity-oriented synthesis workflow. youtube.com

The core scaffold is synthesized.

The key diversification point is the reactive C6-chloro group. This position can be reacted with a large library of nucleophiles (e.g., amines, thiols, alcohols) in a parallel or automated fashion.

Further diversity can be introduced by modifying the C2-amino group.

This approach allows for the rapid generation of thousands of distinct purine derivatives. Such libraries can be screened using high-throughput methods to explore a vast chemical space and identify compounds with novel biological activities, accelerating the discovery of new lead compounds and chemical probes. nih.govyoutube.com

Future Directions and Emerging Research Avenues for 2 Amino 6 Chloro 7 Isopropylpurine Research

Advancements in Asymmetric Synthesis and the Creation of Chiral Purine (B94841) Analogues

The synthesis of chiral molecules, or enantiomers, is a cornerstone of modern drug development. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even contribute to undesirable side effects. The development of asymmetric synthesis methods allows for the selective production of the desired enantiomer, leading to safer and more effective drugs.

Recent breakthroughs in asymmetric synthesis have been driven by the development of novel catalysts and methodologies. frontiersin.orgnih.govnih.gov For instance, the use of chiral N-heterocyclic carbene (NHC) catalysis is an expanding field in asymmetric organocatalysis. frontiersin.org Additionally, transition-metal catalysis, particularly with copper and nickel complexes, has shown great promise in the asymmetric synthesis of chiral amines and other complex molecules. frontiersin.orgnih.gov These advanced techniques could be applied to the synthesis of chiral analogues of 2-amino-6-chloro-7-isopropylpurine, potentially leading to the discovery of compounds with enhanced biological activity and improved pharmacokinetic profiles.

The creation of purine analogues with chiral amino acid residues at the C6 position of the purine ring is another area of active research. mdpi.com Inspired by the structure of adenylosuccinate, an intermediate in the purine nucleotide cycle, researchers have synthesized a series of purine conjugates with chiral amino acids and their derivatives. mdpi.com These studies have revealed that the chirality of the amino acid can have a significant impact on the biological activity of the resulting purine analogue. mdpi.com The application of enzymatic methods, such as transglycosylation reactions catalyzed by nucleoside phosphorylases, offers a highly selective and stereospecific approach to the synthesis of these chiral purine nucleosides. mdpi.com

Multicomponent Reactions and Green Chemistry Approaches in Purine Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, offer significant advantages over traditional linear synthetic routes. MCRs are highly efficient, atom-economical, and can generate a diverse range of molecular scaffolds in a fraction of the time required for conventional methods. acs.orgnih.gov The development of novel MCRs for the synthesis of purine precursors and their derivatives is an area of growing interest. acs.org For example, a chemoselective multicomponent one-pot assembly of purine precursors has been developed in water, a green and environmentally benign solvent. acs.org

Green chemistry principles are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals. The use of eco-friendly solvents, such as water, and the development of catalytic reactions that minimize waste and energy consumption are key tenets of this approach. nih.gov The application of green chemistry principles to the synthesis of this compound and its analogues has the potential to reduce the environmental impact of their production and make them more accessible for research and development.

Application of Artificial Intelligence and Machine Learning for De Novo Purine Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. frontiersin.orgnih.govresearchgate.netnih.gov These powerful computational tools can be used to analyze vast datasets of chemical structures and biological activities, identify novel drug targets, and design new molecules with desired properties. frontiersin.orgnih.govresearchgate.netnih.gov De novo drug design, in which AI algorithms generate entirely new molecular structures from scratch, is a particularly exciting area of research. frontiersin.orgnih.gov

Development of Advanced Bioanalytical Techniques for In Vitro and In Cellulo Purine Studies

The accurate and sensitive measurement of purine levels in biological samples is essential for understanding their roles in health and disease. nih.govfrontiersin.orgcreative-proteomics.com A variety of bioanalytical techniques have been developed for this purpose, including high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfrontiersin.orgcreative-proteomics.comnih.gov These methods allow for the separation and quantification of multiple purine metabolites in a single analysis, providing a comprehensive picture of purine metabolism. nih.govfrontiersin.org

Recent advances in bioanalytical technology have led to the development of methods with improved sensitivity, specificity, and throughput. frontiersin.orgnih.gov For example, UPLC-PDA (photodiode array) methods offer better resolution of key purine metabolites and higher sensitivity with smaller sample volumes compared to traditional HPLC-based approaches. frontiersin.org LC-MS/MS is another powerful technique that provides high-confidence results with absolute quantification and is well-suited for the analysis of purines in complex biological matrices. creative-proteomics.comnih.gov The application of these advanced bioanalytical techniques will be crucial for elucidating the mechanisms of action of this compound and its analogues in in vitro and in cellulo studies.

Exploration of this compound Analogues in Novel Biological Systems and Signalling Pathways

The diverse biological activities of purine analogues suggest that they may have therapeutic potential in a wide range of diseases. scilit.comnih.govresearchgate.netnih.govnih.gov While the primary focus of research on this compound has been on its role as a cyclin-dependent kinase (CDK) inhibitor, there is growing interest in exploring its effects on other biological systems and signaling pathways.

For example, purine analogues have been shown to modulate multidrug resistance in cancer cells, act as antagonists of adenosine (B11128) receptors, and exhibit antiviral and antiparasitic activities. scilit.comresearchgate.netnih.gov The exploration of this compound analogues in these and other novel biological contexts could lead to the discovery of new therapeutic applications for this versatile scaffold. Furthermore, investigating the effects of these compounds on emerging signaling pathways, such as those involved in immunomodulation and cellular metabolism, may reveal previously unknown mechanisms of action and open up new avenues for drug development. pnas.org

Q & A

Q. What are the optimized synthetic routes for 2-amino-6-chloro-7-isopropylpurine, and how can reaction conditions influence yield?

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1^1H NMR to identify isopropyl protons (δ 1.2–1.4 ppm, doublet) and aromatic purine protons (δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm N7 substitution (e.g., CCDC deposition numbers for analogous purines) .
  • Mass spectrometry : ESI-MS to verify molecular ion [M+H]+^+ and isotopic patterns consistent with Cl and N content .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: Adopt the following precautions:

  • Personal Protective Equipment (PPE) : Double nitrile gloves, disposable lab coats, and chemical splash goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Emergency measures : Ensure eyewash stations and spill kits are accessible. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. How can researchers ensure experimental reproducibility when working with this compound?

Methodological Answer:

  • Batch documentation : Record CAS numbers, supplier lot numbers, and purity certificates (e.g., ≥97% by HPLC) .
  • Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Reagent validation : Pre-test solvents (e.g., anhydrous DMF via Karl Fischer titration) to exclude moisture interference .

Q. What spectroscopic databases or resources are available for validating purine derivatives?

Methodological Answer:

  • NIST Chemistry WebBook : Compare IR and mass spectra of analogous N7-substituted purines .
  • Cambridge Structural Database (CSD) : Access crystallographic data for bond-length/angle validation .

Advanced Research Questions

Q. How can regioselectivity challenges in N7 vs. N9 alkylation of purine scaffolds be addressed?

Methodological Answer:

  • Protecting group strategies : Use allyl or benzyl groups to block N9 during alkylation, followed by deprotection .
  • Solvent effects : Lower polarity solvents (THF) favor N9 substitution, while DMF promotes N7 selectivity due to steric effects .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict transition-state energies for substitution pathways .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to separate isomers and quantify impurities (<0.1% detection limit) .
  • NMR impurity profiling : 13^{13}C NMR with cryoprobes to identify low-abundance byproducts (e.g., N9-alkylated isomers) .

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or purine-binding enzymes (e.g., adenosine deaminase) based on structural analogs .
  • Assay conditions : Use fluorescence polarization (FP) or SPR to measure binding affinity (Kd_d) in buffer systems mimicking physiological pH (7.4) .
  • Control experiments : Include 2-amino-6-chloropurine as a negative control to isolate isopropyl group effects .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
  • pH buffering : Store solutions in citrate buffer (pH 4–6) to minimize hydrolysis of the chloro group .
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO .

Q. How should conflicting data on biological activity between research groups be resolved?

Methodological Answer:

  • Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) across studies to identify variables affecting outcomes .
  • Independent replication : Collaborate with third-party labs to validate results under standardized conditions .
  • Data transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) for peer scrutiny .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.